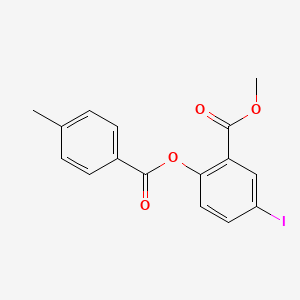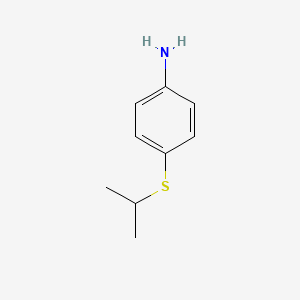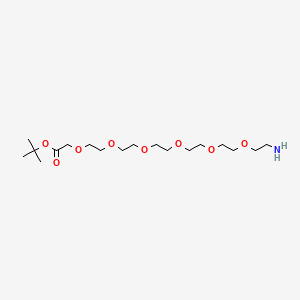
H2N-PEG6-CH2COOtBu
Vue d'ensemble
Description
H2N-PEG6-CH2COOtBu, also known as tert-butyl 20-amino-3,6,9,12,15,18-hexaoxaicosanoate, is a chemical compound with the CAS Number: 297162-50-6 . It has a molecular weight of 395.49 .
Molecular Structure Analysis
The molecular formula of this compound is C18H37NO8 . The InChI code is 1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 395.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has 21 rotatable bonds . The exact mass is 395.25191714 g/mol . The topological polar surface area is 108 Ų . It has 27 heavy atoms .Applications De Recherche Scientifique
PEGylation in Biomedical Applications
Poly(ethylene glycol) (PEG), a key component in H2N-PEG6-CH2COOtBu, is extensively used for covalent modification of biological macromolecules for pharmaceutical and biotechnical applications. PEGylation, the process of attaching PEG to peptides and proteins, offers several benefits, including shielding of antigenic and immunogenic epitopes, alteration of biodistribution, and protection against proteolytic enzymes. This process also increases the apparent size of polypeptides, reducing renal filtration (Roberts, Bentley, & Harris, 2002).
Cytoplasm-like Crowded Environment Simulation
PEG serves as a macromolecular crowder to mimic cellular environments in vitro. It has been used to study water dynamics in such environments, which is crucial for understanding biological and industrial applications. PEG's role in creating a cytoplasm-like environment contributes to research on cellular processes and interactions (Verma, Kundu, Ha, & Cho, 2016).
Tumor Microenvironment Responsive Platforms
This compound's utility extends to cancer therapy, where PEGylated nano-platforms are developed for tumor-specific imaging and drug release. Such platforms can also modulate the tumor microenvironment, enhancing anti-tumor immune responses. This is significant in the realm of targeted cancer treatments and diagnostics (Yang, Xu, Chao, Xu, Sun, Wu, Peng, & Liu, 2017).
Analytical and Biochemical Applications
PEG is instrumental in various analytical and biochemical processes, such as antigen-antibody complex detection and separation, owing to its unique solubility properties. This aspect of PEG is crucial in immunological research and diagnostic procedures (Creighton, Lambert, & Miescher, 1973).
Nanotechnology and Drug Delivery
In nanotechnology, PEGylation is a strategy to improve nanoparticle-based drug and gene delivery. PEG-coated nanoparticles exhibit prolonged circulation time and reduced immunogenicity, making them ideal for systemic administration in therapeutic applications. The modification of nanoparticles with PEG is pivotal in enhancing their efficiency and biocompatibility (Suk, Xu, Kim, Hanes, & Ensign, 2016).
Mécanisme D'action
Target of Action
H2N-PEG6-CH2COOtBu is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Mode of Action
This compound, as a PROTAC linker, is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one of them is a ligand for an E3 ubiquitin ligase and the other one is for the target protein . The interaction between these ligands and their targets leads to the degradation of the target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By interacting with E3 ubiquitin ligases and target proteins, PROTACs synthesized using this compound can selectively degrade specific proteins, thereby influencing the associated biochemical pathways .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWWZGJYUFLISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


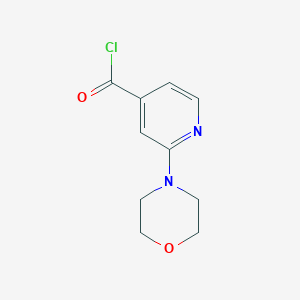
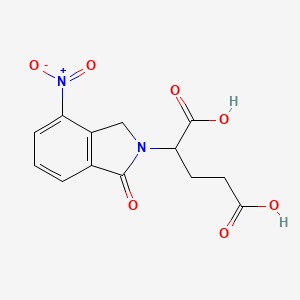
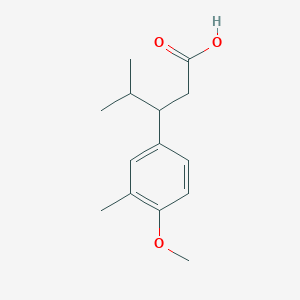
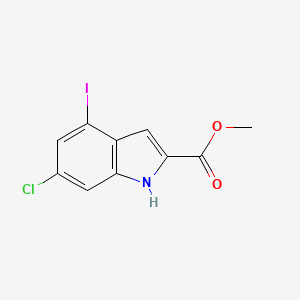





![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)
